Home > Products > Screening Compounds P143712 > cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal].cyclo[D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal-N(Me)Val]
cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal].cyclo[D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal-N(Me)Val] - 11113-62-5

cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal].cyclo[D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal-N(Me)Val]

Catalog Number: EVT-1453755
CAS Number: 11113-62-5
Molecular Formula: C33H57N3O9
Molecular Weight: 639.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fusafungine is an antibiotic from Fusarium lateririum, and is used for the treatment of respiratory infections.
Fusafungine is a natural product found in Fusarium tricinctum with data available.
Overview

The compound cyclo[N(Methyl)Isoleucine-D-Overnight-Valine-N(Methyl)Isoleucine-D-Overnight-Valine-N(Methyl)Isoleucine-D-Overnight-Valine] is a complex cyclic peptide that falls under the category of depsipeptides. It is characterized by its cyclic structure, which consists of multiple N-methylated amino acids and D-amino acids, contributing to its unique properties and potential biological activities. This compound is part of a broader class of cyclic peptides known for their therapeutic applications, particularly in oncology.

Source

The compound was synthesized through methods derived from solid-phase peptide synthesis techniques and has been studied for its biological activities, including anticancer properties. The synthesis and analysis of such compounds often draw on methodologies established in previous research on cyclic peptides and depsipeptides, which have shown promise in targeting various cellular processes.

Classification

This compound can be classified as a cyclic depsipeptide, which is a type of cyclic peptide that includes both peptide bonds and ester linkages. Its classification highlights its structural complexity and potential for diverse biological interactions.

Synthesis Analysis

Methods

The synthesis of cyclo[N(Methyl)Isoleucine-D-Overnight-Valine-N(Methyl)Isoleucine-D-Overnight-Valine-N(Methyl)Isoleucine-D-Overnight-Valine] typically employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support, facilitating the formation of cyclic structures through cyclization reactions.

Technical Details

  1. Starting Materials: The synthesis begins with protected amino acids, where the N-methylation is introduced at specific stages to enhance the stability and biological activity of the resulting peptide.
  2. Cyclization: After elongation, cyclization is achieved by removing protective groups and allowing the terminal amino acids to form a bond, resulting in a cyclic structure.
  3. Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Molecular Structure Analysis

Structure

The molecular structure of the compound features a cyclic arrangement of amino acids, specifically incorporating N-methylated isoleucines and D-valines. This configuration contributes to its stability and potential binding affinity to biological targets.

Data

  • Molecular Formula: C₁₈H₃₃N₃O₉
  • Molecular Weight: Approximately 395.48 g/mol
  • Structural Characteristics: The presence of D-amino acids in the sequence enhances resistance to proteolytic degradation, making it suitable for therapeutic applications.
Chemical Reactions Analysis

Reactions

The compound undergoes several chemical reactions that are critical for its biological activity:

  1. Hydrolysis: In physiological conditions, hydrolysis can occur, affecting the stability and release of active components.
  2. Binding Interactions: The cyclic nature allows for specific interactions with target proteins or receptors, potentially leading to apoptosis in cancer cells.

Technical Details

The reactivity profile indicates that the compound may interact with cellular pathways involved in apoptosis and cell cycle regulation, which are crucial for its anticancer effects.

Mechanism of Action

Process

The mechanism of action involves several steps:

  1. Cellular Uptake: The compound enters target cells via endocytosis or passive diffusion.
  2. Target Interaction: It binds to specific proteins involved in cell signaling pathways, leading to the activation of apoptotic pathways.
  3. Signal Transduction: The binding may activate kinases such as c-Jun N-terminal kinase and p38 MAPK, which are involved in stress responses and apoptosis.

Data

Research indicates that such compounds can induce cell cycle arrest and promote apoptosis in various cancer cell lines through these mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • Stability: Exhibits stability under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • Reactivity: Reacts with nucleophiles due to the presence of amide bonds, influencing its biological interactions.
Applications

Scientific Uses

The primary applications of cyclo[N(Methyl)Isoleucine-D-Overnight-Valine-N(Methyl)Isoleucine-D-Overnight-Valine-N(Methyl)Isoleucine-D-Overnight-Valine] include:

  1. Anticancer Research: Investigated for its ability to induce apoptosis in cancer cells, making it a candidate for cancer therapeutics.
  2. Biological Studies: Used in studies exploring cell signaling pathways and mechanisms underlying apoptosis.
  3. Drug Development: Potentially serves as a lead compound for developing new anticancer agents based on its structural framework.

This compound exemplifies the ongoing research into cyclic peptides as promising candidates in medicinal chemistry, particularly within oncology-focused drug development initiatives.

Properties

CAS Number

11113-62-5

Product Name

cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal].cyclo[D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal-N(Me)Val]

IUPAC Name

(3S,9S,15S)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

Molecular Formula

C33H57N3O9

Molecular Weight

639.8 g/mol

InChI

InChI=1S/C33H57N3O9/c1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h16-27H,1-15H3/t22-,23-,24-,25?,26?,27?/m0/s1

InChI Key

MIZMDSVSLSIMSC-OGLSAIDSSA-N

SMILES

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C.CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)CC)C)C(C)C.CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C.CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C

Synonyms

(3S,6R,9S,12R,15S,18R)-3,6,9,12,15,18-hexaisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexaone compound with (3S,6R,9S,12R,15S,18R)-3,9,15-tri((R)-sec-butyl)-6,12,18-triisopropyl-4,10,16-trimethyl-1,7,13-trio

Canonical SMILES

CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C

Isomeric SMILES

CC(C)[C@H]1C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.